Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride
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Overview
Description
Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes benzamidine and diisopropylamino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzamidine Core: This step involves the reaction of benzamidine with appropriate reagents to form the core structure.
Introduction of the Diisopropylamino Group: This step involves the reaction of the intermediate with diisopropylamine under controlled conditions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diisopropylamino group.
Reduction: Reduction reactions may target the benzamidine core.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study enzyme inhibition or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamidine Derivatives: Compounds with similar benzamidine cores.
Diisopropylamino Compounds: Compounds containing the diisopropylamino group.
Ether Derivatives: Compounds with similar ether linkages.
Uniqueness
The uniqueness of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
80785-09-7 |
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Molecular Formula |
C28H37Cl2N3O2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H35N3O2.2ClH/c1-21(2)31(22(3)4)19-20-33-27-17-13-25(14-18-27)30-28(23-9-7-6-8-10-23)29-24-11-15-26(32-5)16-12-24;;/h6-18,21-22H,19-20H2,1-5H3,(H,29,30);2*1H |
InChI Key |
SAPKLIKREWRSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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